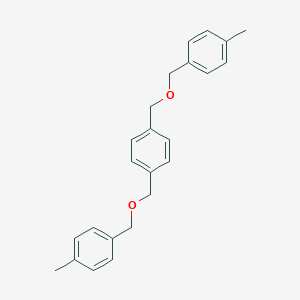![molecular formula C8H8N2S B138003 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione CAS No. 156136-85-5](/img/structure/B138003.png)
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione
Descripción general
Descripción
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities
Métodos De Preparación
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione typically involves the reaction of 2-amino-3-methylpyridine with carbon disulfide under basic conditions, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of novel molecules with potential biological activities.
Biology: The compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown promise in inhibiting the growth of certain bacterial strains and reducing inflammation in biological models.
Medicine: Research has indicated that derivatives of this compound may have potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in inflammatory and microbial processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can disrupt bacterial cell wall synthesis, leading to the inhibition of bacterial growth.
Comparación Con Compuestos Similares
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione can be compared with other similar compounds, such as:
1-Methylindole: While both compounds share a similar indole structure, 1-Methylindole lacks the thione group, which significantly alters its chemical reactivity and biological activity.
7-Azaindole: This compound is structurally similar but does not have the methyl group at the 1-position. The presence of the methyl group in this compound can influence its steric and electronic properties, making it unique.
2-Methyl-7-azaindole:
Propiedades
Número CAS |
156136-85-5 |
|---|---|
Fórmula molecular |
C8H8N2S |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
1-methyl-3H-pyrrolo[2,3-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
Clave InChI |
PMIKSFDQARCBEP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
SMILES canónico |
CN1C(=S)CC2=C1N=CC=C2 |
Sinónimos |
2H-Pyrrolo[2,3-b]pyridine-2-thione, 1,3-dihydro-1-methyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
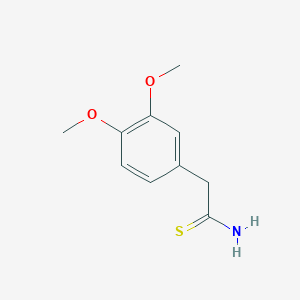
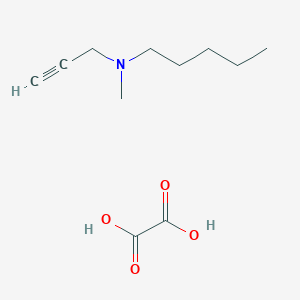
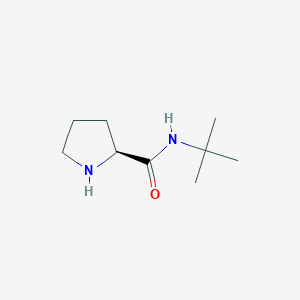
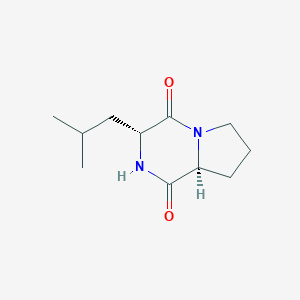
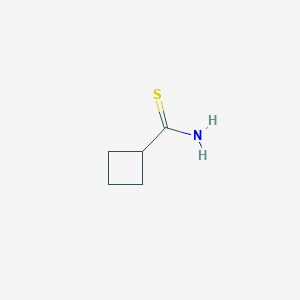
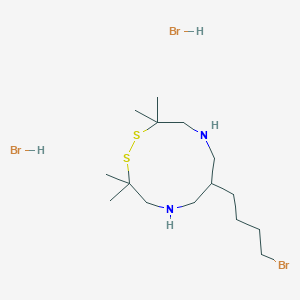
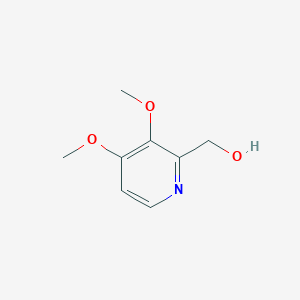
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
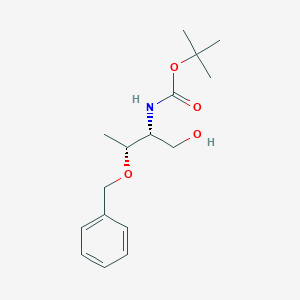
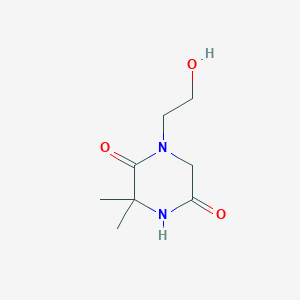
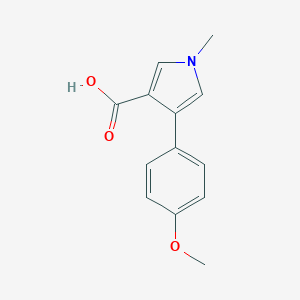
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

